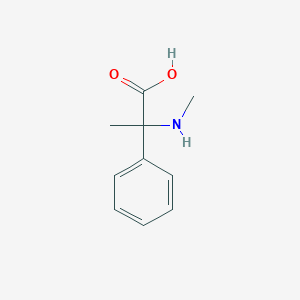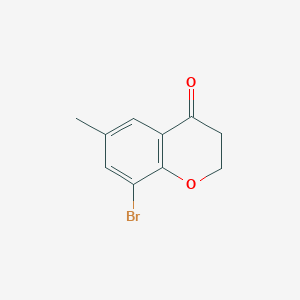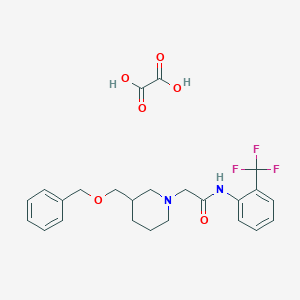
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a complex organic compound that features a piperidine ring, a benzyloxy group, and a trifluoromethyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyloxy group and the trifluoromethyl phenyl group. Common reagents used in these reactions include benzyl chloride, piperidine, and trifluoromethyl benzene. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or nickel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Applications De Recherche Scientifique
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: These include compounds like piperidine itself, piperidinone, and various substituted piperidines.
Benzyl ethers: These include compounds like benzyl alcohol and benzyl chloride.
Trifluoromethyl phenyl compounds: These include compounds like trifluoromethyl benzene and trifluoromethyl aniline .
Uniqueness
What sets 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
oxalic acid;2-[3-(phenylmethoxymethyl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O2.C2H2O4/c23-22(24,25)19-10-4-5-11-20(19)26-21(28)14-27-12-6-9-18(13-27)16-29-15-17-7-2-1-3-8-17;3-1(4)2(5)6/h1-5,7-8,10-11,18H,6,9,12-16H2,(H,26,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHLEZGRRMQCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=CC=CC=C2C(F)(F)F)COCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604607.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2604609.png)

![4-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2604612.png)

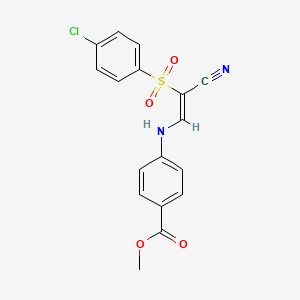
![1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2604619.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604622.png)
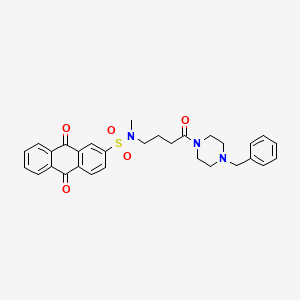
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2604625.png)
